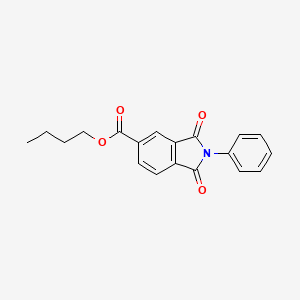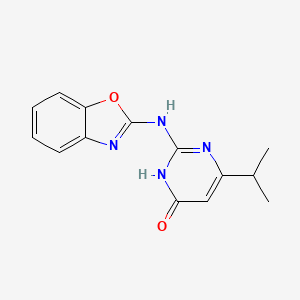![molecular formula C28H25N5O3S2 B12486877 ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12486877.png)
ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from the preparation of the indole nucleus. The synthetic route typically includes the following steps:
Formation of the Indole Nucleus: The indole nucleus is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Triazino Group: The triazino group is introduced through a cyclization reaction involving appropriate precursors.
Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction.
Formation of the Cyclopenta[b]thiophene Ring: The cyclopenta[b]thiophene ring is formed through a series of cyclization reactions.
Final Assembly: The final compound is assembled by linking the various fragments through amide bond formation and esterification reactions.
Chemical Reactions Analysis
ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or triazino groups can be replaced by other functional groups.
Scientific Research Applications
ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .
Comparison with Similar Compounds
ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.
Tryptophan: An essential amino acid with various physiological functions.
The uniqueness of ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C28H25N5O3S2 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H25N5O3S2/c1-2-36-27(35)23-19-12-8-14-21(19)38-26(23)29-22(34)16-37-28-30-25-24(31-32-28)18-11-6-7-13-20(18)33(25)15-17-9-4-3-5-10-17/h3-7,9-11,13H,2,8,12,14-16H2,1H3,(H,29,34) |
InChI Key |
WUHNXTIIHVWDHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4CC6=CC=CC=C6)N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12486798.png)
![7-Amino-5-(2-bromophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486801.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B12486804.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B12486825.png)
![N-(4-acetylphenyl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B12486828.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1-[(2,4,6-trimethylphenyl)sulfonyl]prolinamide](/img/structure/B12486835.png)
![5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486854.png)
![Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12486855.png)


![[2,2-dimethyl-3-(2-methyl-1H-benzo[g]indol-3-yl)cyclopropyl]acetonitrile](/img/structure/B12486870.png)
![3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12486882.png)


